(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide
Overview
Description
“(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It has an average mass of 113.118 Da and a monoisotopic mass of 113.058914 Da .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” consists of a 1,2,4-triazole ring with a methyl group at the 1-position and a methanol group at the 5-position .Physical and Chemical Properties Analysis
“(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 296.8±42.0 °C at 760 mmHg, and a flash point of 133.3±27.9 °C .Safety and Hazards
Future Directions
The future directions for research on “(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide” could include further investigation of its synthesis, chemical reactions, and potential biological activities. The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.BrH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNIULSFDHTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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